molecular formula C5H12ClN B8239037 cis-2,3-Dimethylazetidine hydrochloride

cis-2,3-Dimethylazetidine hydrochloride

Cat. No.: B8239037
M. Wt: 121.61 g/mol
InChI Key: GEEHWEGMLLMJEP-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-2,3-Dimethylazetidine hydrochloride: is a chemical compound with the molecular formula C5H12ClN. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2,3-Dimethylazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Staudinger reaction, which involves the cycloaddition of ketenes and imines . This reaction can be carried out in the presence of oxalyl chloride and an organic base, leading to the formation of the azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-2,3-Dimethylazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism of action of cis-2,3-Dimethylazetidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: cis-2,3-Dimethylazetidine hydrochloride is unique due to the presence of two methyl groups in the cis configuration, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2R,3R)-2,3-dimethylazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-3-6-5(4)2;/h4-6H,3H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEHWEGMLLMJEP-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H]1C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.